9-Methylacridine-4-carboxylic acid
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Overview
Description
9-Methylacridine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their planar structure, which allows them to intercalate into DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 9-methylacridine-4-carboxylic acid involves the Bernthsen condensation. This reaction involves the condensation of diphenylamine with an alkyl or aryl carboxylic acid in the presence of anhydrous zinc dichloride. The reaction typically proceeds at high temperatures (around 250°C) without the need for a solvent .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the Bernthsen condensation remains a viable method for large-scale synthesis due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: 9-Methylacridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can yield different acridine derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with acridine compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products:
Oxidation: Acridine-9-carboxylic acid derivatives.
Reduction: Reduced acridine derivatives with various functional groups.
Substitution: Substituted acridine derivatives with different nucleophiles.
Scientific Research Applications
9-Methylacridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various acridine derivatives.
Biology: Studied for its DNA-binding properties and potential as an intercalating agent.
Medicine: Investigated for its antiproliferative properties and potential as an anticancer agent.
Industry: Utilized in the development of fluorescent probes and photoremovable protecting groups.
Mechanism of Action
The primary mechanism of action for 9-methylacridine-4-carboxylic acid involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the acridine chromophore and the DNA bases .
Comparison with Similar Compounds
- Acridine-9-carboxylic acid
- 5-Methylacridine-4-carboxylic acid
- 9-Aminoacridine
Comparison:
- Acridine-9-carboxylic acid: Similar DNA intercalating properties but lacks the methyl group at the 9-position, which can influence its binding affinity and biological activity .
- 5-Methylacridine-4-carboxylic acid: Shares the methyl group but differs in the position of the carboxylic acid, affecting its chemical reactivity and biological interactions .
- 9-Aminoacridine: Contains an amino group at the 9-position, which significantly alters its chemical properties and potential applications .
9-Methylacridine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
89459-36-9 |
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Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
9-methylacridine-4-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c1-9-10-5-2-3-8-13(10)16-14-11(9)6-4-7-12(14)15(17)18/h2-8H,1H3,(H,17,18) |
InChI Key |
LNFJVRHGIVSGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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